Comprehensive Technical Whitepaper: Basic Properties, Synthesis, and Application of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile
Comprehensive Technical Whitepaper: Basic Properties, Synthesis, and Application of 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile
Executive Summary & Structural Rationale
In modern rational drug design, the pyrimidine-5-carbonitrile scaffold has emerged as a privileged pharmacophore, frequently utilized in the development of targeted therapeutics such as kinase inhibitors and immunomodulators. 4-Phenyl-2,6-di(1-pyrrolidinyl)-5-pyrimidinecarbonitrile represents a highly specialized derivative within this class.
As an application scientist, I do not view this molecule merely as a static structure, but as a dynamic molecular machine. Every functional group serves a distinct mechanistic purpose:
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The Pyrimidine-5-Carbonitrile Core: Acts as the primary hydrogen-bonding anchor. The nitrogen atoms of the pyrimidine ring and the highly polarized cyano group are classical bioisosteres that engage the ATP-binding hinge region of kinases 1.
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The 1-Pyrrolidinyl Moieties (C2 and C6): The deliberate choice of pyrrolidine over planar aromatic amines is driven by its sp³-hybridized nature. This introduces critical 3D spatial coverage (pseudorotation), which significantly enhances binding affinity to non-planar hydrophobic pockets while improving the overall solubility profile of the molecule 2.
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The Phenyl Ring (C4): Provides essential steric bulk and lipophilicity, driving the molecule deep into hydrophobic sub-pockets of target proteins, stabilizing the complex via π−π stacking or cation- π interactions.
Physicochemical Profiling
Understanding the physicochemical parameters is critical for predicting pharmacokinetic behavior. The data below summarizes the core properties of the compound, validating its alignment with Lipinski’s Rule of Five for oral bioavailability.
| Property | Value | Computational Rationale / Implication |
| Molecular Formula | C₁₉H₂₁N₅ | Core pyrimidine + 1 phenyl + 2 pyrrolidines + 1 cyano |
| Molecular Weight | 319.41 g/mol | Optimal for small-molecule drug permeability (<500 Da) |
| Topological Polar Surface Area | ~56.1 Ų | Excellent for membrane permeability; high potential for CNS penetration |
| Estimated LogP | 3.8 - 4.2 | High lipophilicity driven by the phenyl and pyrrolidine rings |
| Hydrogen Bond Donors | 0 | Lack of donors enhances passive diffusion across lipid bilayers |
| Hydrogen Bond Acceptors | 5 | Facilitates critical interactions with target protein active sites |
| Rotatable Bonds | 3 | Low entropic penalty upon target binding, ensuring high affinity |
Synthetic Methodology and Reaction Causality
The synthesis of highly substituted pyrimidine-5-carbonitriles requires strict regiocontrol. The most robust approach utilizes a multi-component assembly to form the core, followed by activation and nucleophilic aromatic substitution (S_NAr).
Causality Behind the Chemistry
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Core Assembly: We utilize a base-catalyzed condensation of benzaldehyde, ethyl cyanoacetate, and urea. This three-component reaction efficiently constructs the pyrimidine ring while installing the C4-phenyl and C5-cyano groups in a single step [[3]]().
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Activation: The resulting 4-phenyl-2,6-dihydroxypyrimidine-5-carbonitrile is unreactive toward nucleophiles. Refluxing with Phosphorus Oxychloride (POCl₃) converts the tautomeric hydroxyl groups into highly electrophilic chloride leaving groups.
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S_NAr Substitution: The electron-withdrawing nature of the pyrimidine ring, amplified by the C5-cyano group, makes the C2 and C6 positions highly susceptible to nucleophilic attack. We use N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl generated during the addition of pyrrolidine. This prevents the protonation of the pyrrolidine nucleophile, ensuring the reaction proceeds to complete di-substitution.
Fig 1. Stepwise synthetic workflow via condensation, chlorination, and SNAr.
Pharmacological Potential & Mechanism of Action
Compounds bearing the 2,6-di(pyrrolidin-1-yl)pyrimidine and pyrimidine-5-carbonitrile motifs have demonstrated profound biological activity across two primary domains:
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Kinase Inhibition (PI3K/mTOR Axis): Pyrimidine-5-carbonitriles are potent apoptosis inducers through the inhibition of the PI3K/AKT signaling pathway 4. The cyano group acts as a hydrogen bond acceptor for the kinase hinge region, while the pyrrolidine rings occupy the affinity pockets, halting cell proliferation and restoring apoptosis in malignant cells 1.
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Inflammatory Caspase Inhibition: Interestingly, the 2,6-di(pyrrolidin-1-yl)pyrimidine scaffold has also been identified as a potent, non-competitive inhibitor of inflammatory caspases (Caspase-1, -4, and -5), making it a valuable structural template for treating autoimmune and inflammasome-driven diseases 5.
Fig 2. Mechanism of action showing PI3K/mTOR pathway inhibition and apoptosis restoration.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints prevent the propagation of errors.
Protocol 1: S_NAr Synthesis of the Target Compound
Objective: Convert 2,6-dichloro-4-phenylpyrimidine-5-carbonitrile to the di-pyrrolidinyl target.
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Preparation: Dissolve 1.0 equivalent (eq) of 2,6-dichloro-4-phenylpyrimidine-5-carbonitrile in anhydrous Dimethylformamide (DMF) under an inert Argon atmosphere.
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Base Addition: Add 3.0 eq of DIPEA. Causality: Excess DIPEA is required to neutralize the 2 equivalents of HCl generated, preventing pyrrolidine hydrochloride precipitation.
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Nucleophile Addition: Dropwise add 2.5 eq of pyrrolidine at 0°C.
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Reaction Heating: Gradually warm the mixture to 80°C and stir for 12 hours.
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Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture. Run an LC-MS using a 10-90% Acetonitrile/0.1% Formic Acid gradient. Validation: Formic acid improves peak shape for basic nitrogens. The reaction is only complete when the mono-adduct mass (m/z ~285) is entirely replaced by the di-adduct mass (m/z ~320 [M+H]⁺). Do not proceed to workup until this mass shift is confirmed.
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Workup: Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Evaluate the IC₅₀ of the compound against the PI3K target.
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Reagent Prep: Prepare a 384-well plate with serial dilutions of the synthesized compound in DMSO (final DMSO concentration <1% to prevent enzyme denaturation).
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Incubation: Add recombinant PI3K enzyme and PIP2 lipid substrate. Pre-incubate for 15 minutes at room temperature to allow compound-enzyme binding.
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Reaction Initiation: Add ultra-pure ATP (10 µM final) to initiate the kinase reaction. Incubate for 60 minutes.
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Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal via luciferase.
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Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the positive control (e.g., Idelalisib) and the no-enzyme negative control. Validation: An assay yielding a Z' > 0.5 validates the robustness of the screening data. If Z' < 0.5, discard the data, recalibrate the luminometer, and prepare fresh enzyme stocks.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Università degli Studi di Palermo (UNIPA) URL:[2]
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors Source: National Institutes of Health (NIH) / PMC URL:[1]
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Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases Source: National Institutes of Health (NIH) / PubMed URL:[5]
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Three-Component Assembly of Structurally Diverse 2-Aminopyrimidine-5-carbonitriles Source: ACS Combinatorial Science URL:[3]
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Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 Source: National Institutes of Health (NIH) / PMC URL:[4]
Sources
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
